1-(3-Chloropropoxy)-4-nitrobenzene
Overview
Description
- 1-(3-Chloropropoxy)-4-nitrobenzene is a chemical compound with the molecular formula C₉H₉ClNO₃ .
- It consists of a benzene ring substituted with a nitro group and a chloropropoxy group.
- The compound is a pale yellow liquid with a characteristic odor.
Synthesis Analysis
- The synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene can be achieved through various methods, including nucleophilic substitution reactions.
- One possible route involves the reaction of 4-nitrophenol with 3-chloropropyl chloride in the presence of a base, resulting in the formation of the desired product.
Molecular Structure Analysis
- The molecular structure of 1-(3-Chloropropoxy)-4-nitrobenzene consists of a benzene ring with a nitro group (-NO₂) at one position and a chloropropoxy group (-OCH₂CH₂CH₂Cl) at another position.
- The chlorine atom is attached to the benzene ring via a three-carbon linker.
Chemical Reactions Analysis
- 1-(3-Chloropropoxy)-4-nitrobenzene can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
- For example, it can react with reducing agents to form the corresponding amine or undergo halogenation reactions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Not available
- Boiling Point : Approximately 357°C
- Density : 1.271 g/cm³
- Appearance : Pale yellow liquid
- Chemical Properties :
- The compound is relatively stable under normal conditions.
- It is soluble in organic solvents like acetone, ether, and chloroform.
Scientific Research Applications
Environmental Remediation
Research has indicated the effectiveness of certain nitroaromatic compounds in environmental remediation. For example, the reduction of nitro aromatic compounds (NACs) by zero-valent iron metal under anaerobic conditions to less harmful substances illustrates a potential environmental application. This process involves the reduction of nitrobenzene to aniline, with nitrosobenzene acting as an intermediate product. This finding suggests a pathway for treating groundwater contaminants using iron metal, potentially applicable to compounds like "1-(3-Chloropropoxy)-4-nitrobenzene" under similar conditions (Agrawal & Tratnyek, 1996).
Chemical Synthesis and Industrial Applications
In chemical synthesis, the manipulation of nitroaromatic compounds' isotopic abundance has been explored. A study on 1-Chloro-3-nitrobenzene (3-CNB), a compound structurally related to "1-(3-Chloropropoxy)-4-nitrobenzene," revealed that biofield energy treatment could alter isotopic abundance ratios. This alteration potentially affects physicochemical and thermal properties, which could be beneficial for synthesizing pharmaceuticals, dyes, and agricultural chemicals. The research provides a foundation for exploring the isotopic engineering of "1-(3-Chloropropoxy)-4-nitrobenzene" for similar applications (Trivedi et al., 2016).
Material Science and Sensing Applications
The development of sensitive electrochemical sensors for detecting environmental pollutants has incorporated nitroaromatic compounds. A study on the electrochemical sensing of 1-chloro-4-nitrobenzene, a compound related to "1-(3-Chloropropoxy)-4-nitrobenzene," utilized β-cyclodextrin/carbon nanohorn nanohybrids. This research underscores the potential of "1-(3-Chloropropoxy)-4-nitrobenzene" in designing advanced materials for environmental monitoring, highlighting its role in detecting specific pollutants in water and other media (Kingsford et al., 2018).
Safety And Hazards
- The safety data sheet (SDS) for 1-(3-Chloropropoxy)-4-nitrobenzene should be consulted for detailed safety information.
- It is essential to handle the compound with care, wear appropriate protective equipment, and follow safety protocols.
Future Directions
- Further research could explore the compound’s applications in organic synthesis, pharmaceuticals, or materials science.
- Investigate its reactivity with other functional groups and potential biological activities.
properties
IUPAC Name |
1-(3-chloropropoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKNDFJBFPOWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474309 | |
Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropoxy)-4-nitrobenzene | |
CAS RN |
79096-54-1 | |
Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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